Cefamandole Impurity A
CAS No.: 36922-15-3
Cat. No.: VC0193758
Molecular Formula: C20H20N6O6S2
Molecular Weight: 504.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36922-15-3 |
|---|---|
| Molecular Formula | C20H20N6O6S2 |
| Molecular Weight | 504.5 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2R)-2-acetyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H20N6O6S2/c1-10(27)32-15(11-6-4-3-5-7-11)16(28)21-13-17(29)26-14(19(30)31)12(8-33-18(13)26)9-34-20-22-23-24-25(20)2/h3-7,13,15,18H,8-9H2,1-2H3,(H,21,28)(H,30,31)/t13-,15-,18-/m1/s1 |
| Standard InChI Key | GMOWDNMIMITXAA-DDUZABMNSA-N |
| Isomeric SMILES | CC(=O)O[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O |
| Canonical SMILES | CC(=O)OC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O |
Introduction
Chemical Properties and Structure
Chemical Identification and Nomenclature
Analytical Methods for Detection and Characterization
Chromatographic Techniques
Modern pharmaceutical analysis employs sophisticated analytical methods to detect and quantify Cefamandole Impurity A. Among these, high-performance liquid chromatography (HPLC) stands as the primary technique used for impurity profiling.
Reversed-phase high-performance liquid chromatography (RP-HPLC) has been specifically developed to effectively separate unknown impurities in cefamandole nafate . This method offers high resolution and sensitivity, making it suitable for detecting low levels of impurities in pharmaceutical preparations. Additionally, high-performance size exclusion chromatography (HPSEC) methods have been employed to separate polymerized impurities that may include or relate to Cefamandole Impurity A .
Mass Spectrometry Applications
Mass spectrometry has proven invaluable in the structural elucidation of cefamandole impurities. Liquid chromatography-tandem ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) has been applied to characterize the structures of various impurities, including Cefamandole Impurity A . This technique provides high-resolution data that enables precise identification of molecular structures.
Research has shown that the structures of 19 unknown impurities in cefamandole nafate were elucidated based on high-resolution MSn data with both positive and negative modes, assisted by UV spectra and stress testing . This comprehensive approach allows for the distinction between closely related structures, such as isomers, which is crucial for accurate impurity profiling.
| Impurity | Chemical Name | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Cefamandole nafate | Parent compound | C19H17N6NaO6S2 | 512.5 |
| Cefamandole sodium | Salt form | C18H17NaO5S2 | 484.5 |
| Impurity A | Formylmandeloyl-7-amino-desacetoxy-cephalosporanic acid | C16H16N2O6S | 364.4 |
| Impurity C | O-acetylcefamandole | C18H20N6O6S2 | 480.5 |
| Impurity D | 1-methyl-1H-tetrazole-5-thiol | C2H4N4S | 16.145 |
| Impurity E | Formylmandeloyl-7-ACA | C19H18N2O8S | 434.4 |
These data highlight the complexity of the impurity profile and the importance of comprehensive analytical methods for their detection and control .
Formation Mechanisms
Research has provided insights into the formation mechanisms of degradation impurities in cefamandole nafate, including Impurity A. These studies have revealed that certain impurities arise from specific degradation pathways related to the chemical instability of the beta-lactam ring and side-chain modifications .
The elucidation of these formation mechanisms has important implications for improving manufacturing processes and storage conditions. By understanding how Impurity A forms, pharmaceutical manufacturers can implement strategies to reduce its occurrence in the final product, thereby enhancing drug quality and safety .
Significance in Pharmaceutical Quality Control
Regulatory Considerations
Current Research Trends
Advanced Analytical Methods
Current research efforts are focused on developing more sensitive and selective analytical methods for the detection and characterization of Cefamandole Impurity A. Recent studies have employed state-of-the-art techniques such as high-resolution mass spectrometry and sophisticated chromatographic methods to improve the accuracy and reliability of impurity profiling .
These advanced analytical approaches allow for the detection of impurities at increasingly lower concentrations, enabling better quality control and potentially leading to safer pharmaceutical products. The application of these techniques has already revealed previously unknown impurities and degradation pathways in cefamandole preparations.
Stability Improvement Strategies
Research into the formation mechanisms of Cefamandole Impurity A has led to the development of strategies to improve the stability of cefamandole-based medications. By understanding the chemical processes that lead to the formation of this impurity, pharmaceutical scientists can design more stable formulations and optimize manufacturing processes .
These stability improvement strategies may include modifications to synthesis routes, formulation components, or storage conditions. The goal is to minimize the formation of Impurity A during manufacturing and storage, thereby extending the shelf life of cefamandole products and ensuring their efficacy throughout their intended use period.
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